Arginyl-Glutamine

Overview

Description

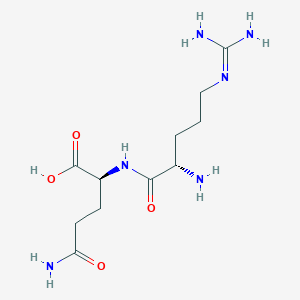

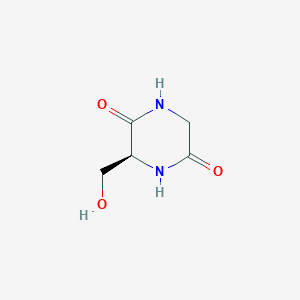

Arginyl-glutamine is a dipeptide composed of the amino acids arginine and glutamine. It is known for its stability in aqueous solutions and its enhanced solubility compared to the individual amino acids. This compound has garnered attention for its potential therapeutic benefits, particularly in the fields of medicine and nutrition.

Mechanism of Action

Target of Action

Arginyl-Glutamine, a dipeptide composed of the amino acids arginine and glutamine, plays a significant role in various biological processes. Its primary targets include immune cells such as macrophages, dendritic cells, and T cells . This compound also targets the gastrointestinal tract, particularly in conditions like colitis .

Mode of Action

This compound interacts with its targets in a way that enhances antioxidant function and inhibits nuclear factor-kappaB (NF-κB), a protein complex that controls the transcription of DNA . This interaction results in a reduction of inflammation and an improvement in cell viability and monolayer permeability .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the tricarboxylic acid (TCA) cycle and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . This compound also affects the glutamate/gamma-amino butyric acid cycle . These pathways and their downstream effects are crucial for various cellular functions, including energy production, redox homeostasis, and cell proliferation .

Pharmacokinetics

It’s known that the bioavailability of this compound can be influenced by various factors, including the method of administration

Result of Action

The action of this compound at the molecular and cellular level results in a range of effects. It enhances the antioxidant system, reduces proinflammatory cytokines, and protects against conditions like colitis . This compound also impacts cell survival and proliferation, neurotransmission, and immunity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the mode of delivery, environmental factors, and nutritional factors can affect the colonization process of the gastrointestinal tract, which in turn can influence the action of this compound

Biochemical Analysis

Biochemical Properties

Arginyl-Glutamine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by the enzyme glutaminase, which catalyzes the conversion of glutamine to glutamate . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote early vascular regrowth following hyperoxia exposure and reduce preretinal neovascularization in certain models .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to enzymes like glutaminase, influencing their activity and thus altering the metabolic pathways within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been observed that dietary this compound supplementation can attenuate oxidative stress and improve the antioxidant system in mice . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that this compound dipeptide can reduce pre-retinal neovascularization in certain models, with the greatest reduction observed at specific dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutaminase and can influence metabolic flux or metabolite levels . For example, glutamine, a component of this compound, plays a crucial role in cell biosynthesis and bioenergetics across several disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters like the Na±dependent glutamine transporter , influencing its localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary. For instance, glutamine, a component of this compound, has been found to fill astrocytic cytoplasm in situ, marking even the extremely fine glial processes . This suggests that this compound may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arginyl-glutamine typically involves the coupling of arginine and glutamine using a mixed anhydride method. This process begins with the formation of a mixed anhydride of carbobenzoxy-nitro-arginine, which is then coupled with glutamine in an alkaline solution. The resulting intermediate is subjected to catalytic hydrogenolysis to remove protective groups, yielding this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of recombinant protein techniques and high-precision mass spectrometry to ensure the purity and consistency of the product. These methods allow for large-scale production while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Arginyl-glutamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of reactive oxygen species.

Reduction: The addition of hydrogen or the removal of oxygen, typically leading to the formation of reduced compounds.

Substitution: The replacement of one functional group with another, which can alter the chemical properties of the compound.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield reactive oxygen species, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Arginyl-glutamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Glutamine: An amino acid involved in protein synthesis and various metabolic processes.

Arginine: An amino acid that serves as a precursor for nitric oxide and plays a role in immune responses.

Ornithine: An amino acid involved in the urea cycle and polyamine biosynthesis.

Comparison: Arginyl-glutamine is unique in its enhanced solubility and stability compared to the individual amino acids. While glutamine and arginine have their own distinct roles in metabolism and immune function, the combination of these two amino acids in the form of this compound provides synergistic benefits, particularly in terms of antioxidant function and inflammation inhibition .

Properties

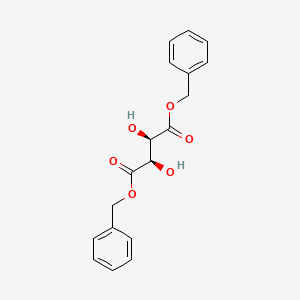

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6O4/c12-6(2-1-5-16-11(14)15)9(19)17-7(10(20)21)3-4-8(13)18/h6-7H,1-5,12H2,(H2,13,18)(H,17,19)(H,20,21)(H4,14,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGDADKJMCOXHX-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCC(=O)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427206 | |

| Record name | Arginyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2483-17-2 | |

| Record name | L-Arginyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginyl-Glutamine Dipeptide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H694N9A9AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arginylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action attributed to Arg-Gln's beneficial effects in preclinical models?

A1: Research suggests that Arg-Gln may exert its effects through several interconnected mechanisms:

- Antioxidant activity: Arg-Gln supplementation has been shown to reduce oxidative stress and enhance the antioxidant system in models of colitis [] and hyperoxia-induced injury [, ]. This is likely linked to its ability to increase retinal docosahexaenoic acid (DHA) and neuroprotectin D1 (NPD1), a potent antioxidant derived from DHA [].

- Anti-inflammatory effects: Arg-Gln has demonstrated the ability to reduce inflammatory markers, such as myeloperoxidase (MPO) activity and inflammatory cytokine levels, in models of hyperoxia-induced injury [, ] and colitis [].

- Inhibition of NF-κB signaling: Arg-Gln appears to suppress the activation of the nuclear factor-kappaB (NF-κB) pathway, a key regulator of inflammation []. This effect may be linked to its ability to inhibit IKK phosphorylation, a crucial step in NF-κB activation [].

- Modulation of cell signaling: In a mouse model of retinopathy of prematurity (ROP), Arg-Gln restored OIR-induced signaling changes, particularly those related to insulin-like growth factor receptor 1 signaling, apoptosis, and anti-apoptosis proteins [].

- Promotion of vascular health: Arg-Gln has shown promise in reducing pathological neovascularization while promoting retinal vessel regrowth in a mouse model of ROP []. This effect might be related to its ability to reduce vascular endothelial growth factor (VEGF) levels [].

Q2: How does Arg-Gln influence VEGF levels in the context of retinal neovascularization?

A2: Studies using human retinal pigment epithelial (hRPE) cells demonstrate that Arg-Gln can decrease VEGF levels in a dose-dependent manner []. This reduction in VEGF, a key angiogenic factor, may explain its inhibitory effect on retinal neovascularization observed in the oxygen-induced retinopathy (OIR) model [].

Q3: What is the role of the acid sphingomyelinase pathway in Arg-Gln's effects on retinopathy of prematurity?

A3: Research suggests that Arg-Gln can normalize the ceramide/sphingomyelin (C/S) ratio in the retina, a marker of inflammation and injury []. This normalization is achieved by reducing acid sphingomyelinase activity, suggesting a role for Arg-Gln in modulating this pathway to alleviate ROP [].

Q4: What is the molecular formula and weight of Arg-Gln?

A4: Arg-Gln (C12H25N7O4) has a molecular weight of 331.38 g/mol.

Q5: Is there any spectroscopic data available for Arg-Gln?

A5: While the provided abstracts do not detail specific spectroscopic data for Arg-Gln, researchers commonly utilize techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize peptides like Arg-Gln.

Q6: Does Arg-Gln possess any intrinsic catalytic properties?

A6: Based on the available research, Arg-Gln does not appear to function as a catalyst in the traditional sense. Its beneficial effects stem primarily from its interaction with biological pathways and modulation of cellular processes rather than direct catalytic activity.

Q7: Are there specific SHE (Safety, Health, and Environment) regulations that apply to the research and development of Arg-Gln?

A7: As a peptide, Arg-Gln research and development would fall under general laboratory safety regulations and guidelines for handling biological materials. Researchers should adhere to good laboratory practices (GLP) and ensure proper waste disposal procedures.

Q8: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of Arg-Gln?

A8: The available abstracts provide limited information regarding the detailed PK/PD profile of Arg-Gln. Further research is needed to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its in vivo activity and efficacy in different animal models and potentially in humans.

Q9: What are the key in vitro and in vivo models used to investigate the efficacy of Arg-Gln?

A9: Researchers have employed several in vitro and in vivo models to study Arg-Gln's effects, including:

- Mouse model of oxygen-induced retinopathy (OIR): To evaluate the efficacy of Arg-Gln in reducing retinal neovascularization and promoting vessel regrowth [, , ].

- Mouse model of dextran sulfate sodium (DSS)-induced colitis: To investigate the protective effects of Arg-Gln on intestinal inflammation and oxidative stress [].

- Neonatal mouse model of hyperoxia-induced injury: To study the impact of Arg-Gln on intestinal and brain injury markers [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)

![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)